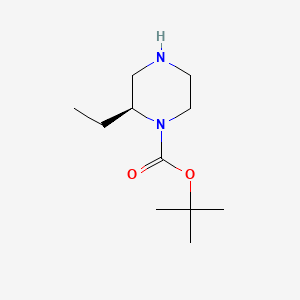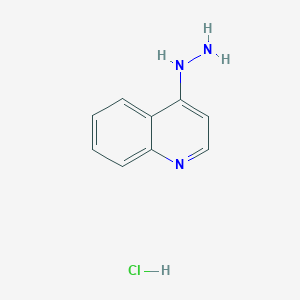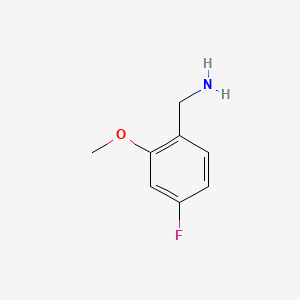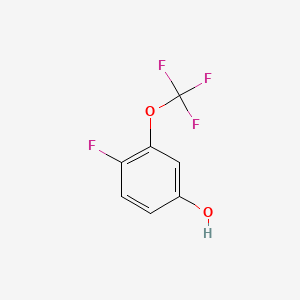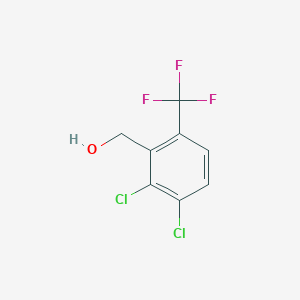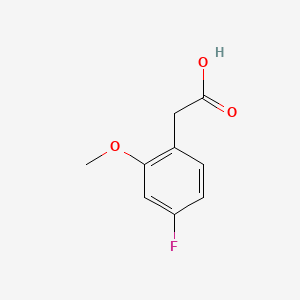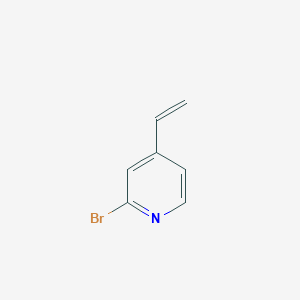
2-Bromo-4-vinylpyridine
Descripción general
Descripción
2-Bromo-4-vinylpyridine is a chemical compound with the molecular formula C7H6BrN and a molecular weight of 184.04 . It is a yellow to brown liquid and is used primarily for research and development .
Synthesis Analysis
Polyvinylpyridine, a polymer that contains 2-Bromo-4-vinylpyridine, can be prepared via radical polymerization of vinylpyridine using an initiator of azobisisobutyronitrile . Different haloalkanes can be used for the quaternization of pyridine units .Molecular Structure Analysis
The InChI code for 2-Bromo-4-vinylpyridine is 1S/C7H6BrN/c1-2-6-3-4-9-7(8)5-6/h2-5H,1H2 . This indicates that the molecule consists of a pyridine ring with a bromine atom and a vinyl group attached.Chemical Reactions Analysis
Polyvinylpyridine can connect to various reagents such as oxidizing agents (i.e., periodate, iodate, and bromates) for the oxidation of chemicals . The pyridine ring in polyvinylpyridine can be quaternized for the removal of anionic compounds such as chromate or arsenates from the aqueous medium .Physical And Chemical Properties Analysis
2-Bromo-4-vinylpyridine is a yellow to brown liquid . It has a molecular weight of 184.04 .Aplicaciones Científicas De Investigación
Block Copolymers
2-Bromo-4-vinylpyridine is used in the synthesis of block copolymer (BCP) systems containing at least one segment of either poly(2-vinylpyridine), P2VP, or poly(4-vinylpyridine), P4VP . These BCP systems have a vast variety of applications due to their unique properties, such as their ability to host a variety of chemistries from small molecules to nanoparticles .
Self-Assembly
The block copolymers containing 2-Bromo-4-vinylpyridine segments can self-assemble into various structures . This property is useful in the creation of complex materials that combine unique function and autonomous self-assembly .
Material Properties Modification
The choice of P2VP or P4VP as the segment in block copolymers influences the material properties and effective interaction parameters . This allows for the customization of material properties for specific applications .
Chelating Agents
Pyridines, including 2-Bromo-4-vinylpyridine, are well-established chelating agents for a variety of inorganic species . This allows PVP domains to act as polydentate ligands for a variety of metal ions or nanoparticles .
Star Polymers
2-Bromo-4-vinylpyridine is used in the synthesis of star polymers . These polymers have controlled molecular architecture and complexity, making them useful in a variety of applications, including as rheology modifiers, thermoplastic elastomers, and polymer catalysts .
Dye Sensitized Solar Cells
Star polymers synthesized using 2-Bromo-4-vinylpyridine can be used as efficient polymer electrolytes for dye sensitized solar cells (DSSC) . The doped polymers significantly increase the conductivity and energy conversion efficiency of the DSSC .
Environmental Remediation
Composite material films of pyridine-based polymer and metal oxides (ZnO and TiO2) can be created using 2-Bromo-4-vinylpyridine . These films can be used for environmental remediation .
Synthesis of Polyurethane Dendrimers
2-Bromo-4-vinylpyridine is used in the synthesis of polyurethane dendrimers . These dendrimers have controlled molecular architecture and are used in a variety of applications, including as polymer electrolytes for solar cell applications .
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-4-ethenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN/c1-2-6-3-4-9-7(8)5-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAOVNXYYOWZJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591460 | |
| Record name | 2-Bromo-4-ethenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-vinylpyridine | |
CAS RN |
697300-78-0 | |
| Record name | 2-Bromo-4-ethenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









